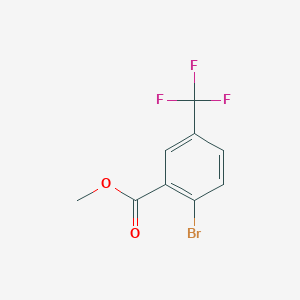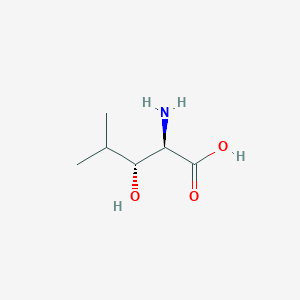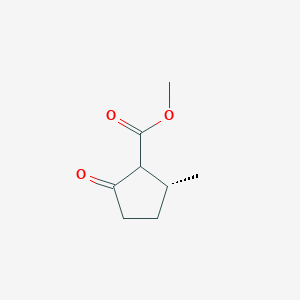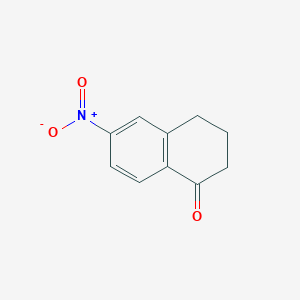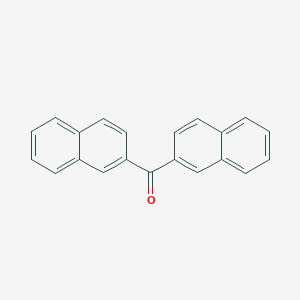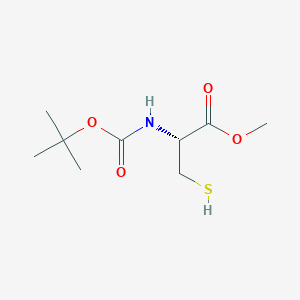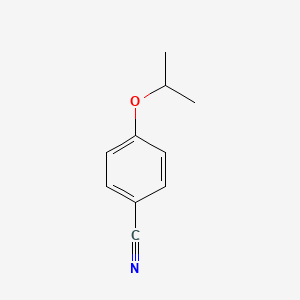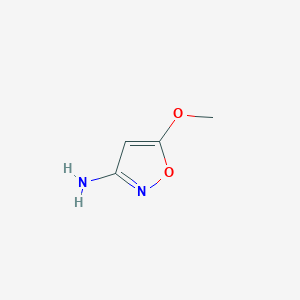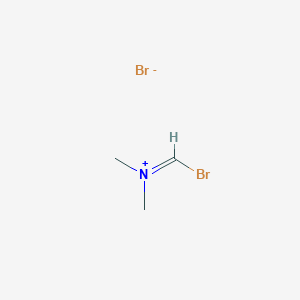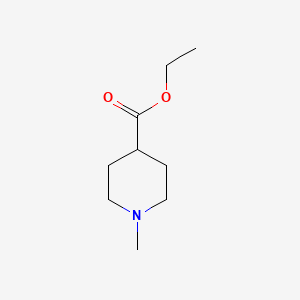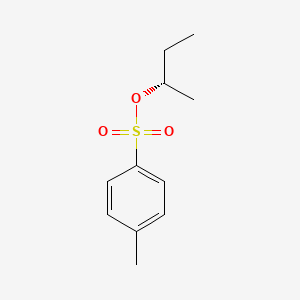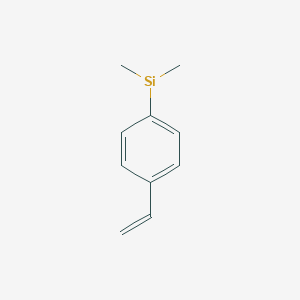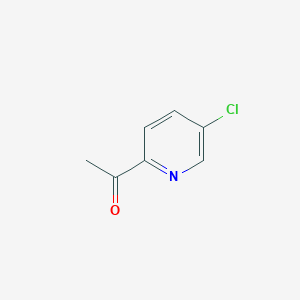
1-(5-Chloropyridin-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Chloropyridin-2-yl)ethanone, also known as 5-Chloro-2-pyridone, is an organic compound with a molecular formula of C5H5ClNO. It is a colorless solid that is soluble in water and alcohols. This compound has several uses in various scientific fields, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a biochemical and physiological research tool. In
Wissenschaftliche Forschungsanwendungen
Catalytic Behavior and Complex Formation
1-(5-Chloropyridin-2-yl)ethanone derivatives have been utilized in the synthesis of tridentate ligands coordinating with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibited catalytic activities for ethylene reactivity, including oligomerization and polymerization, when activated with methylaluminoxane (MAO) or modified methylaluminoxane (MMAO). The specific substituents on the aryl group linked to the imino group influenced the catalytic activity, with the highest activities observed at elevated ethylene pressure (Sun et al., 2007).
Antimicrobial Activity
Synthesized compounds derived from 1-(5-Chloropyridin-2-yl)ethanone have shown significant antimicrobial activity. For instance, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-ylamino)ethanone demonstrated promising antimicrobial properties with minimal inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3. This suggests that such compounds could be potent agents against various microbial infections (Salimon, Salih, & Hussien, 2011).
Corrosion Inhibition
Research into 1-(5-Chloropyridin-2-yl)ethanone derivatives has also extended into the field of corrosion inhibition. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was synthesized and found to act as a new corrosion inhibitor for mild steel in a corrosive hydrochloric acid environment. The study detailed how the inhibitor's efficiency increased with its concentration, highlighting its potential for protecting metals against corrosion (Jawad et al., 2020).
Advanced Material Synthesis
Compounds derived from 1-(5-Chloropyridin-2-yl)ethanone have been used to synthesize advanced materials with potential applications in various technological fields. For example, exploiting a multicomponent domino reaction strategy led to the creation of versatile environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, which could be utilized in material science and other application areas (Hussein, El Guesmi, & Ahmed, 2019).
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMEQBXUFPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436217 | |
| Record name | 1-(5-chloropyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)ethanone | |
CAS RN |
94952-46-2 | |
| Record name | 1-(5-chloropyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloropyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)
